6-Methoxy-3-(methoxycarbonyl)-2-(4-nitrophenyl)-4H-benzopyran-4-one
Overview
Description
6-Methoxy-3-(methoxycarbonyl)-2-(4-nitrophenyl)-4H-benzopyran-4-one is a synthetic organic compound belonging to the benzopyran family It is characterized by the presence of methoxy, methoxycarbonyl, and nitrophenyl groups attached to a benzopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(methoxycarbonyl)-2-(4-nitrophenyl)-4H-benzopyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 6-methoxy-2H-chromen-2-one in the presence of a base, followed by esterification with methoxycarbonyl chloride under acidic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-(methoxycarbonyl)-2-(4-nitrophenyl)-4H-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 6-methoxy-3-(methoxycarbonyl)-2-(4-aminophenyl)-4H-benzopyran-4-one.
Substitution: Formation of 6-methoxy-3-(methoxycarbonyl)-2-(4-bromophenyl)-4H-benzopyran-4-one.
Scientific Research Applications
6-Methoxy-3-(methoxycarbonyl)-2-(4-nitrophenyl)-4H-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-(methoxycarbonyl)-2-(4-nitrophenyl)-4H-benzopyran-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the benzopyran core may interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2H-chromen-2-one: Lacks the nitrophenyl and methoxycarbonyl groups, making it less versatile in chemical reactions.
3-(Methoxycarbonyl)-2-(4-nitrophenyl)-4H-benzopyran-4-one: Similar structure but without the methoxy group, affecting its reactivity and solubility.
2-(4-Nitrophenyl)-4H-benzopyran-4-one: Lacks both methoxy and methoxycarbonyl groups, limiting its applications.
Uniqueness
6-Methoxy-3-(methoxycarbonyl)-2-(4-nitrophenyl)-4H-benzopyran-4-one is unique due to the combination of functional groups that confer distinct chemical properties. The presence of methoxy, methoxycarbonyl, and nitrophenyl groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
methyl 6-methoxy-2-(4-nitrophenyl)-4-oxochromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO7/c1-24-12-7-8-14-13(9-12)16(20)15(18(21)25-2)17(26-14)10-3-5-11(6-4-10)19(22)23/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLXUOUDXYTEOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C(C2=O)C(=O)OC)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407480 | |
Record name | methyl 6-methoxy-2-(4-nitrophenyl)-4-oxochromene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132018-13-4 | |
Record name | methyl 6-methoxy-2-(4-nitrophenyl)-4-oxochromene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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